1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYMIIOQZFSCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets.
Mode of Action
It’s known that pyridazinone derivatives can inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes. This suggests that 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyridazinone derivatives can affect a diverse range of biochemical pathways due to their broad pharmacological activities.
Pharmacokinetics
The solubility profile of similar pyridazinone derivatives has been reported, suggesting that these compounds may have favorable pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it interacts with various kinases, modulating signaling pathways that are critical for cell proliferation and survival. These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
The effects of 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, it modulates cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For instance, its interaction with COX-2 involves the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression. These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.
Biological Activity
1-(4-Fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a compound belonging to the class of pyrazolo derivatives, which have gained attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name: 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- CAS Number: 1105196-52-8
- Molecular Formula: C14H14N4O
- Molecular Weight: 254.29 g/mol
Antitumor Activity
Recent studies have demonstrated that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism of Action: The compound may induce apoptosis and inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
In vitro assays have shown that this compound possesses anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazolo derivatives against a range of pathogens:
- Bacterial Strains: The compound has shown activity against both Gram-positive and Gram-negative bacteria.
- Fungal Strains: It also demonstrates antifungal activity against various phytopathogenic fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be influenced by its structural features:
- Substituents: The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets.
- Isopropyl Group: The isopropyl substituent contributes to the overall hydrophobic character, which is crucial for membrane permeability and interaction with target proteins.
Case Studies
- Combination Therapy with Doxorubicin:
- Inhibition of DHODH:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine structures exhibit significant antitumor properties. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications of the pyrazolo[3,4-d]pyridazine scaffold can enhance its efficacy against specific types of tumors, such as breast and lung cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies have reported that pyrazolo derivatives demonstrate potent activity against a range of bacterial and fungal pathogens. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .
Pharmacological Applications
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's ability to modulate neuroinflammatory responses further supports its potential therapeutic use in neurological disorders.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented in various preclinical studies. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Materials Science Applications
Polymer Chemistry
In materials science, 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antitumor Activity | Cancer Research | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Antimicrobial Efficacy Study | Microbiology | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Neuroprotective Mechanism Investigation | Neuroscience | Found to reduce neuronal cell death in models of oxidative stress. |
| Polymer Composite Development | Materials Science | Enhanced mechanical properties observed in composites containing the compound. |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Fluorine vs.
- Steric Effects: Bulky substituents (e.g., 6-(4-fluorobenzyl) in ) increase molecular weight and may hinder binding to biological targets .
- Thermal Stability: Nitro-substituted analogs (e.g., 7b, 7d) exhibit higher melting points (245–257°C) due to strong intermolecular interactions, whereas non-nitro derivatives lack such data .
Spectroscopic and Analytical Data
Table 3: Spectral Characteristics
| Compound | IR (cm⁻¹) | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| 3,4-Di(4-methylphenyl)-6-(hydroxyethyl)- (7c) | 3400 (O-H), 3050 (C-H aromatic) | 2.35 (s, CH₃), 7.2–8.1 (m, aromatic H) | 115–155 (aromatic C), 60 (C-O) |
| 4-Isopropyl-1-phenyl- (CAS: 1105196-52-8) | 2900 (C-H aliphatic) | 1.3 (d, CH(CH₃)₂), 7.4–8.0 (m, aromatic H) | 25 (CH₃), 120–150 (aromatic C) |
Insights:
Preparation Methods
General Synthetic Approach
The synthesis typically follows a multi-step sequence involving key ring-forming reactions and functional group transformations. A common synthetic route includes:
Formation of the pyrazole ring : This is often achieved via the Diaza-Wittig reaction or condensation reactions starting from suitable precursors such as 1,3-diketones or hydrazones. This step is critical to establish the pyrazole moiety that is fused to the pyridazine ring.
Construction of the pyridazine ring : The pyridazine ring is formed by cyclization reactions that join the pyrazole intermediate with appropriate nitrogen-containing components, often involving hydrazine derivatives or substituted hydrazones.
Introduction of substituents : The 4-fluorophenyl group is introduced typically via nucleophilic aromatic substitution or coupling reactions, while the isopropyl group is incorporated through alkylation steps on the pyrazolo-pyridazine core.
This approach allows for the selective installation of functional groups that modulate the compound’s pharmacological properties and physicochemical characteristics.
Detailed Reaction Steps and Conditions
| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | Formation of pyrazole ring | 1,3-diketone or hydrazone precursors | Diaza-Wittig reaction conditions (e.g., phosphazenes, base) | Pyrazole intermediate |
| 2 | Cyclization to pyridazine ring | Pyrazole intermediate + hydrazine derivatives | Acidic or basic cyclization, heat | Fused pyrazolo-pyridazine core |
| 3 | Introduction of 4-fluorophenyl | Pyridazine intermediate + 4-fluorophenyl halide or boronic acid | Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) or nucleophilic substitution | 4-fluorophenyl-substituted intermediate |
| 4 | Alkylation to introduce isopropyl | Intermediate + isopropyl halide or equivalent | Base-mediated alkylation (e.g., K2CO3, DMF) | Final compound: 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
Research Findings and Optimization
Structure-based design and synthesis : Recent studies employing structure-based discovery methods, including X-ray crystallography and computational modeling (FEP+), have guided the optimization of the pyrazolopyridinone core to improve binding affinity and metabolic stability. These methods helped prioritize synthetic targets and substituent modifications for enhanced biological activity.
Importance of substituents : The fluorophenyl group enhances lipophilicity and target interaction, while the isopropyl group influences potency and pharmacokinetics. Substituent effects were systematically studied to optimize enzyme inhibition and cellular activity, with methyl and other small alkyl substitutions on the pyridone ring improving potency significantly.
Synthetic challenges : The multi-step synthesis requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity in ring closure and substitution steps. Purification and characterization methods such as NMR, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of intermediates and final products.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(4-fluorophenyl)-4-isopropyl-pyrazolo[3,4-d]pyridazin-7-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with diketones or via Suzuki coupling for fluorophenyl introduction. For example, refluxing intermediates in anhydrous methanol with NaOMe (1–1.5 mmol) at 60°C for 30 minutes achieves yields >80% . Optimization involves controlling stoichiometry of aldehydes (e.g., benzaldehyde derivatives) and using pyridine as a solvent for reflux (6 hours) to minimize side reactions .
Q. How can structural confirmation be achieved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 7.30–7.55 ppm) confirm fluorophenyl integration, while isopropyl methyl groups appear as doublets (δ 1.20–1.35 ppm). Carbon signals at ~160 ppm indicate pyridazinone carbonyl groups .
- IR : Absorbance at 1680–1700 cm⁻¹ corresponds to the pyridazinone C=O stretch, and 1250–1300 cm⁻¹ confirms C-F bonds .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 352.49) validate molecular weight .
Q. What are standard purity assessment protocols for this compound?
- Methodology : Use reversed-phase HPLC (Chromolith® columns) with UV detection at 254 nm. Mobile phases: acetonitrile/water (70:30) at 1 mL/min. Purity >98% is required for pharmacological assays .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity in enzyme inhibition assays?
- Methodology : Compare IC₅₀ values against phosphodiesterase (PDE) isoforms using fluorescence polarization. For example, fluorophenyl derivatives show 10-fold higher selectivity for PDE5 over PDE6 compared to chlorophenyl analogs due to enhanced hydrophobic interactions . Structural data (e.g., X-ray crystallography) can validate binding modes .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Methodology :
- Dose-response profiling : Test concentrations from 1 nM–100 µM in HEK293 (normal) vs. HepG2 (cancer) cells.
- Mechanistic studies : Use RNA-seq to identify off-target pathways (e.g., Hedgehog signaling) that may explain cell-specific toxicity .
- Contradiction analysis : Adjust serum concentration in media (e.g., 2% vs. 10% FBS) to assess protein-binding effects on bioavailability .
Q. What computational strategies predict binding affinities to kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with PyRx to model interactions with ZIKV NS5 RNA polymerase (PDB: 5TFR). Fluorophenyl groups show π-π stacking with Phe397, while isopropyl fits into a hydrophobic pocket .
- MD simulations : Run 100 ns trajectories in GROMACS to validate stability of ligand-receptor complexes .
Q. How to design SAR studies for optimizing metabolic stability?
- Methodology :
- Microsomal assays : Incubate compounds with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS. Fluorophenyl derivatives exhibit t₁/₂ > 60 minutes vs. <30 minutes for non-fluorinated analogs .
- Structural modifications : Introduce hydroxyethyl groups at position 6 to enhance phase II glucuronidation resistance, as seen in pyrano[2,3-c]pyrazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
